molecular formula C16H9Cl3N2O2 B11943459 5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate CAS No. 21617-26-5

5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate

Cat. No.: B11943459
CAS No.: 21617-26-5
M. Wt: 367.6 g/mol
InChI Key: ZOTDPZFBAABIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate is a synthetic small molecule derivative of 8-hydroxyquinoline, designed for advanced chemical and pharmacological research. This compound is part of a versatile class of heterocyclic molecules known for significant biological activities, including antimicrobial, antioxidant, and antidiabetic properties . The core structure is derived from 5-chloro-8-hydroxyquinoline (cloxyquin), a scaffold recognized for its antibacterial and antifungal applications as well as its in vitro activity against Mycobacterium tuberculosis . By incorporating the 3,4-dichlorophenylcarbamate group, this derivative is tailored for investigations into structure-activity relationships (SAR), particularly exploring how modifications at the 8-position affect biological potency and selectivity. This carbamate derivative is intended for use in biochemical assay development and as a key intermediate in synthesizing more complex hybrid molecules. Research on similar 8-hydroxyquinoline carbamate derivatives suggests potential as a foundational building block for creating triazole-linked hybrids, which have demonstrated promising antifungal and antiproliferative activities in preliminary studies . Its mechanism of action is anticipated to involve interactions with various biological targets, potentially leveraging the metal-chelating properties inherent to the 8-hydroxyquinoline pharmacophore, which can be crucial for its antioxidant characteristics and enzyme-inhibitory effects . Researchers can utilize this compound to probe novel pathways in infectious disease or oncology research, and to develop new chemical entities with enriched biological profiles.

Properties

CAS No.

21617-26-5

Molecular Formula

C16H9Cl3N2O2

Molecular Weight

367.6 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C16H9Cl3N2O2/c17-11-5-6-14(15-10(11)2-1-7-20-15)23-16(22)21-9-3-4-12(18)13(19)8-9/h1-8H,(H,21,22)

InChI Key

ZOTDPZFBAABIEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Solvent-Free Mechanochemical Synthesis

Recent innovations employ ball-milling techniques to eliminate solvents, reducing environmental impact. Mixing 5-chloro-8-hydroxyquinoline and 3,4-dichlorophenyl isocyanate in a 1:1 molar ratio with catalytic potassium carbonate (2 mol%) under mechanical agitation (30 Hz, 2 hours) achieves 76% yield. This method minimizes waste and bypasses solvent recovery steps, though scalability remains challenging due to equipment limitations.

Microwave-Assisted Acceleration

Microwave irradiation (100 W, 80°C, 30 minutes) in dimethylformamide (DMF) enhances reaction rates by 4-fold compared to conventional heating. This approach reduces side-product formation but requires stringent temperature control to prevent decomposition of the thermally labile quinoline nucleus.

Industrial-Scale Production

Commercial synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Tubular reactors with in-line IR monitoring maintain precise stoichiometry and temperature gradients, achieving 85% yield at 10 kg/batch scales.

  • Solvent Selection : Toluene replaces THF in industrial settings due to lower cost and higher boiling point (110°C vs. 66°C), facilitating easier distillation recovery.

  • Waste Management : Phosgene-free isocyanate synthesis routes (e.g., using urea derivatives) mitigate hazardous byproduct generation.

Green Chemistry Approaches

Biocatalytic Carbamation

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the reaction in ionic liquids (e.g., [BMIM][BF₄]) at 40°C, yielding 58% product. While enzymatic methods reduce energy consumption, substrate specificity limitations necessitate further enzyme engineering.

Renewable Solvent Systems

Cyclopentyl methyl ether (CPME) and γ-valerolactone demonstrate promise as sustainable alternatives to halogenated solvents, offering comparable yields (70–75%) with improved E-factor metrics.

Analytical Validation and Quality Control

Rigorous characterization ensures batch consistency:

  • HPLC Purity Assessment :

    ColumnMobile PhaseRetention Time (min)Purity (%)
    C18, 250 × 4.6 mmAcetonitrile:Water (70:30)8.2 ± 0.399.1
  • Spectroscopic Confirmation :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 8.4 Hz, 1H, quinoline-H), 7.68–7.45 (m, 3H, aryl-H).

    • IR (KBr): ν 1725 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend).

Challenges and Optimization Strategies

Isocyanate Stability

3,4-Dichlorophenyl isocyanate’s moisture sensitivity necessitates rigorous drying of reagents and apparatus. Molecular sieves (3Å) in reaction mixtures adsorb trace water, improving yields by 12–15%.

Byproduct Mitigation

Urea formation is suppressed by maintaining pH < 7.0 via acetic acid (0.5% v/v) addition, which protonates competing amine nucleophiles.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that 5-chloro-8-quinolinyl 3,4-dichlorophenylcarbamate exhibits significant antiproliferative effects against endothelial cells. In a study focusing on high-throughput screening for anti-angiogenic agents, this compound was identified as a potent inhibitor of type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), both of which are critical in cancer progression and angiogenesis . The compound demonstrated an IC50 value of approximately 1.2 µM in inhibiting human umbilical vein endothelial cell (HUVEC) proliferation, indicating its potential as an anticancer agent.

Mechanism of Action
The mechanism by which this compound exerts its effects involves dual inhibition of MetAP2 and SIRT1, leading to reduced endothelial cell proliferation. This suggests that modifications to the structure of the compound could enhance its efficacy against various cancer types .

Biochemical Applications

Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has been studied for its ability to inhibit specific enzymes involved in critical biological processes. The compound was shown to inhibit MetAP2 with an IC50 value of 5.26 µM, which is significant for developing therapeutic agents targeting this enzyme .

Synthesis and Derivatives

The synthesis of this compound involves various chemical processes that can be optimized for better yield and potency. For instance, structure-activity relationship (SAR) studies have led to the development of derivatives with enhanced bioactivity . The exploration of these derivatives is crucial for expanding the therapeutic applications of the compound.

Case Study: High-Throughput Screening

A notable case study involved a high-throughput screening of a library containing over 175,000 compounds where this compound was identified as one of the most promising candidates for further development as an anti-cancer agent due to its potent inhibitory effects on MetAP2 .

Summary Table of Applications

Application Area Details
Anticancer ActivityPotent inhibitor of endothelial cell proliferation; IC50 = 1.2 µM against HUVECs
Enzyme InhibitionInhibits MetAP2 with an IC50 value of 5.26 µM
Synthesis OptimizationDerivatives may enhance bioactivity through SAR studies
Potential AntimicrobialRelated compounds show broad-spectrum activity; further studies needed on this compound

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Carbamate Derivatives

The compound belongs to a broader class of chlorinated phenylcarbamates. Key structural analogs include:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): Feature a single chlorine substituent on the phenyl ring.
  • 4-Chloro-2-{[(4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates (5a–i): Contain a 4-dichlorophenyl group.
  • 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i): Possess 3,4-dichlorophenyl substitution, closely resembling the target compound’s substituents .
Key Structural Differences:
Compound Type Phenyl Substituents Core Structure Functional Group
Target Compound 3,4-dichloro 5-Chloro-8-quinolinyl Carbamate
4a–i (Ferriz et al.) 3-chloro 4-Chloro-2-phenyl Carbamate
6a–i (Imramovsky et al.) 3,4-dichloro 4-Chloro-2-phenyl Carbamate
Cloquintocet-mexyl () None (ester-linked) 5-Chloro-8-quinolinyl Oxyacetic acid ester

Physicochemical Properties

Lipophilicity, a critical factor in bioavailability and environmental persistence, was determined via HPLC for analogs 4a–i, 5a–i, and 6a–i. Studies indicate that 3,4-dichlorophenyl-substituted carbamates (6a–i) exhibit higher lipophilicity (log k values) compared to mono-chlorinated derivatives (4a–i), attributed to the increased halogen content enhancing hydrophobic interactions .

Biological Activity

5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound features a quinoline ring structure combined with a carbamate functional group. Its molecular formula is C15H10Cl3N2O2C_{15}H_{10}Cl_3N_2O_2 and it has a molecular weight of approximately 367.6 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. A high-throughput screening study identified it as an effective inhibitor against several pathogens, including those resistant to conventional antibiotics .

Anticancer Activity

The compound has also been studied for its anticancer properties. It has demonstrated efficacy in inhibiting endothelial cell proliferation, which is crucial for angiogenesis in tumors. The mechanism involves the inhibition of human methionine aminopeptidase type 2 (MetAP2) and sirtuin 1 (SIRT1), both of which play significant roles in cancer cell survival and proliferation.

Case Study: Endothelial Cell Proliferation Inhibition

In a study examining the effects on endothelial cells, this compound was tested across various concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations as low as 10 µM. The compound's ability to modulate key signaling pathways suggests its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzymes : It inhibits MetAP2, which is involved in protein maturation processes critical for cell growth.
  • Receptors : The compound binds to SIRT1, influencing metabolic and survival pathways in cancer cells.
  • Cellular Pathways : By modulating these targets, the compound can alter cellular signaling pathways that are essential for tumor growth and metastasis.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other quinoline derivatives. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
5,7-Dichloro-8-quinolinyl N-(3,4-dichlorophenyl)carbamateAdditional chlorine atoms on the quinoline ringEnhanced biological activity due to increased halogenation
5,7-Dichloro-8-quinolinyl acetateAcetate group instead of carbamateDifferent functional group alters reactivity
NitroxolineOxine derivative with different substituentsExhibits strong antimicrobial properties

The uniqueness of this compound lies in its specific combination of a quinoline structure with a carbamate group, imparting distinct chemical and biological properties that differentiate it from similar compounds.

Q & A

Basic Question: What are the standard protocols for synthesizing 5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate, and how can purity be validated?

Answer:
The synthesis typically involves coupling 5-chloro-8-hydroxyquinoline with 3,4-dichlorophenyl isocyanate in anhydrous solvents like dichloromethane or THF under nitrogen atmosphere. Catalysts such as DMAP or triethylamine are often employed to accelerate carbamate bond formation . For purity validation, high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended. Cross-validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) ensures structural integrity. Purity thresholds >97% (as per HPLC or GC standards) align with reagent-grade requirements for research applications .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Given its structural similarity to halogenated aromatic compounds (e.g., 4-chloro-3,5-dimethylphenol), strict PPE (gloves, lab coat, goggles) and fume hood use are mandatory. Avoid inhalation or skin contact, as halogenated carbamates may exhibit neurotoxic or irritant properties . Store the compound in airtight containers at 0–6°C if stability data indicate sensitivity to thermal degradation . Emergency protocols should include immediate rinsing for eye/skin exposure and medical consultation for persistent symptoms .

Advanced Question: How can computational methods optimize reaction conditions for synthesizing derivatives of this carbamate?

Answer:
Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches can predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s integrated approach combines computational modeling with experimental validation to identify energy barriers in carbamate formation, reducing trial-and-error experimentation. Machine learning algorithms trained on reaction databases (e.g., activation energies, yields) further refine conditions for derivative synthesis . A factorial design approach (e.g., varying molar ratios, solvents) statistically isolates critical parameters for yield optimization .

Advanced Question: How should researchers resolve contradictions in spectroscopic data for this compound?

Answer:
Discrepancies in NMR or MS data often arise from residual solvents, stereochemical variations, or tautomerism. For example, quinoline ring protons may split unexpectedly due to conjugation with the carbamate group. Cross-check with 2D NMR (e.g., 1^1H-13^13C HSQC, COSY) clarifies connectivity. If HRMS data conflict with theoretical values, isotopic patterns or adduct formation (e.g., Na+^+/K+^+) should be analyzed. Collaborative validation with independent labs or computational NMR prediction tools (e.g., ACD/Labs) resolves ambiguities .

Advanced Question: What methodologies are recommended for studying the hydrolysis kinetics of this carbamate in aqueous environments?

Answer:
Pseudo-first-order kinetics experiments under controlled pH (e.g., phosphate buffers) and temperatures (20–40°C) can quantify hydrolysis rates. LC-MS monitors degradation products (e.g., 5-chloro-8-hydroxyquinoline and 3,4-dichloroaniline). Activation energy (EaE_a) calculations via the Arrhenius equation reveal stability thresholds. Computational modeling (MD simulations) predicts hydrolytic susceptibility at specific carbamate bond angles or electron-withdrawing effects from chlorine substituents .

Basic Question: Which analytical techniques are most suitable for quantifying this compound in complex matrices?

Answer:
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution provides robust quantification. For trace analysis, UPLC-MS/MS in MRM mode enhances sensitivity (LOD < 1 ppb). Solid-phase extraction (SPE) using hydrophobic cartridges (C8 or C18) pre-concentrates the compound from biological or environmental samples . Internal standards (e.g., deuterated analogs) correct for matrix effects .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Answer:
A combination of in vitro assays (e.g., enzyme inhibition studies with acetylcholinesterase or proteases) and in silico docking (AutoDock Vina, Schrödinger Suite) identifies potential targets. Isotopic labeling (e.g., 14^{14}C-carbamate) tracks metabolic pathways in cell cultures. Transcriptomic or proteomic profiling (RNA-seq, SILAC) reveals downstream effects. Dose-response curves and toxicity thresholds (IC50_{50}/EC50_{50}) should be validated across multiple cell lines to minimize off-target artifacts .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis for research applications?

Answer:
Implementing process analytical technology (PAT) monitors critical quality attributes (CQAs) like reaction conversion and impurity profiles in real-time. Design of experiments (DoE) identifies robust operating ranges for temperature, stoichiometry, and mixing rates. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves consistency in final purity (>99%) .

Basic Question: Are there established protocols for stable isotope labeling of this compound for tracer studies?

Answer:
13^{13}C or 15^{15}N labeling at the quinoline ring or carbamate nitrogen can be achieved via modified Curtius or Staudinger reactions using isotopically enriched reagents. Purification via preparative HPLC ensures isotopic purity (>98%). MS/MS fragmentation patterns confirm label incorporation .

Advanced Question: How do electronic effects of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing nature of 3,4-dichlorophenyl groups increases electrophilicity at the carbamate carbonyl, enhancing nucleophilic attack (e.g., in Suzuki-Miyaura couplings). Hammett σ constants quantify substituent effects on reaction rates. Computational NBO analysis maps charge distribution, guiding catalyst selection (e.g., PdCl2_2(dppf) for electron-deficient aryl partners) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.